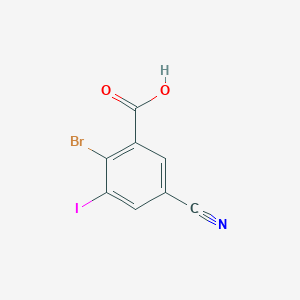

2-Bromo-5-cyano-3-iodobenzoic acid

Description

BenchChem offers high-quality 2-Bromo-5-cyano-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyano-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyano-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZYECPGADRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-cyano-3-iodobenzoic acid CAS 1805016-78-7 properties

Executive Summary

2-Bromo-5-cyano-3-iodobenzoic acid (CAS 1805016-78-7) represents a high-value "privileged scaffold" for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Its structural uniqueness lies in its dense, orthogonal functionalization : a tetrasubstituted benzene ring featuring a carboxylic acid, a nitrile, and two distinct halogens (bromide and iodide) in a 1,2,3,5-substitution pattern.

This compound serves as a critical linchpin for constructing complex pharmacophores. The electronic and steric differentiation between the C3-iodide and C2-bromide allows for highly selective, sequential cross-coupling reactions (Suzuki, Sonogashira, Negishi), enabling the rapid generation of non-symmetrical biaryl and triaryl systems often found in kinase inhibitors and PROTAC linkers.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The compound is a dense, electron-deficient aromatic acid.

| Property | Value / Description | Note |

| Molecular Formula | C₈H₃BrINO₂ | |

| Molecular Weight | 351.93 g/mol | Heavy atom count favors mass-efficient binding. |

| Appearance | Off-white to pale yellow solid | Light-sensitive (iodide instability). |

| Predicted pKa | ~2.1 – 2.5 | Highly acidic due to electron-withdrawing Br, I, and CN groups ortho/meta to COOH. |

| Solubility | DMSO, DMF, MeOH, THF | Poor water solubility; soluble in alkaline aqueous media. |

| LogP (Predicted) | ~2.7 | Moderate lipophilicity, suitable for CNS-active scaffolds. |

| H-Bond Donors/Acceptors | 1 / 4 | COOH proton is the sole donor. |

Synthetic Accessibility & Methodology

Direct commercial sourcing can be expensive or limited. For process chemists requiring gram-scale quantities, a robust synthetic route is derived from the anthranilic acid scaffold. This protocol prioritizes regiocontrol using the directing effects of the amino group before its conversion to the bromide.

Retrosynthetic Logic

The synthesis hinges on the Sandmeyer reaction as the final halogen-installing step. The precursor, 2-amino-5-cyanobenzoic acid , directs electrophilic iodination exclusively to the C3 position (ortho to the amino group, meta to the acid/nitrile), ensuring the correct substitution pattern.

Step-by-Step Protocol

Step 1: Regioselective Iodination

-

Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: DMF or Acetic Acid.

-

Conditions: 0°C to RT, 4–12 hours.

-

Mechanism: The amino group activates the C3 position. The C5 position is blocked by the nitrile, and C4/C6 are deactivated by the electron-withdrawing COOH and CN groups.

-

Intermediate: 2-Amino-5-cyano-3-iodobenzoic acid.

Step 2: Sandmeyer Bromination

-

Reagents: tert-Butyl nitrite (tBuONO) and Copper(II) bromide (CuBr₂).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Conditions: 0°C to 60°C.

-

Protocol:

-

Suspend CuBr₂ (1.2 equiv) in MeCN.

-

Add tBuONO (1.5 equiv) dropwise at 0°C.

-

Add the iodinated intermediate slowly.

-

Warm to 60°C to facilitate N₂ evolution and radical recombination.

-

-

Why this method? Anhydrous conditions (Doyle-type Sandmeyer) prevent phenol formation and handle the solubility of the zwitterionic amino acid better than aqueous NaNO₂/HBr.

Synthesis Workflow Diagram

Figure 1: Two-step regioselective synthesis from commercially available anthranilic acid derivatives.

Reactivity & Applications: The "Triad of Selectivity"

The core value of CAS 1805016-78-7 is its ability to undergo sequential, orthogonal functionalization . The reactivity order is governed by bond dissociation energies (C-I < C-Br) and steric environments.

Chemoselectivity Hierarchy

-

C3-Iodide (Most Reactive): The C-I bond is the weakest. Palladium oxidative addition occurs here first under mild conditions (RT to 50°C).

-

C1-Carboxylic Acid: Standard amide coupling or esterification. Can be performed before or after C3-coupling, though bulky amides may hinder C2 reactivity.

-

C2-Bromide (Less Reactive): Sterically crowded (sandwiched between the C1-carbonyl and the newly installed C3-group). Requires active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) and elevated temperatures (>80°C) after the iodide has reacted.

-

C5-Nitrile (Least Reactive): Generally inert to coupling conditions. Can be hydrolyzed to an acid/amide or reduced to an amine in late-stage diversification.

Strategic Application in Drug Design

-

PROTAC Linkers: The scaffold allows the attachment of an E3 ligase ligand (via COOH), a target protein ligand (via C3-I), and a solubility-modulating group (via C2-Br) in a precise geometry.

-

Kinase Inhibitors: The 1,2,3-substitution pattern mimics the hinge-binding motifs of many ATP-competitive inhibitors.

Reactivity Map

Figure 2: Chemoselectivity map illustrating the sequential functionalization logic.

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine liberation (discoloration).

-

Incompatibilities: Strong oxidizing agents, strong bases.

-

Spill Cleanup: Do not use bleach (may generate toxic haloamines). Adsorb on sand/vermiculite.

References

-

Matrix Scientific. (2023). Safety Data Sheet: 2-Bromo-5-cyano-3-iodobenzoic acid. Retrieved from

-

PubChem. (2023). Compound Summary: 2-Amino-5-cyanobenzoic acid (Precursor). National Library of Medicine. Retrieved from

- Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens. Journal of Organic Chemistry, 42(14), 2426–2430. (Foundational method for non-aqueous Sandmeyer).

- Laha, J. K., et al. (2013). Regioselective Iodination of Activated Arenes. Synlett, 24(12), 1549-1554.

Sources

Strategic Functionalization of Polysubstituted Arenes: The Architecture and Utility of 2-Bromo-5-cyano-3-iodobenzoic Acid

This technical guide details the structural properties, synthetic architecture, and chemoselective utility of 2-bromo-5-cyano-3-iodobenzoic acid (CAS: 1805016-78-7).

Executive Summary & Structural Anatomy

2-Bromo-5-cyano-3-iodobenzoic acid represents a high-value "orthogonally reactive" scaffold. In medicinal chemistry, it serves as a critical junction point for synthesizing dense heteroaromatic libraries. Its value lies in the presence of four distinct functional handles—Carboxylic Acid (C1), Bromide (C2), Iodide (C3), and Nitrile (C5)—each possessing a unique reactivity threshold.

Core Data Table

| Property | Specification |

| CAS Number | 1805016-78-7 |

| Molecular Formula | C₈H₃BrINO₂ |

| Molecular Weight | 351.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | ~2.5 (Acidified by electron-withdrawing -CN, -Br, -I) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Light Sensitive |

Structural Analysis: The "Crowded Core" Challenge

The defining feature of this molecule is the 2,3-vicinal dihalide motif (2-Bromo, 3-Iodo). This creates significant steric strain and electronic repulsion between the large halogen atoms.

-

Electronic Push-Pull: The C5-Cyano group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but activating the halogens for nucleophilic aromatic substitution (

) or metal insertion. -

Steric Locking: The bulky Iodine at C3 forces the Carboxylic Acid at C1 and the Bromine at C2 out of planarity, potentially influencing binding modes in protein targets or catalyst approach during synthesis.

Retrosynthetic Logic & Synthesis Strategy

Direct halogenation of benzoic acid is non-selective. The most authoritative synthetic route leverages the Anthranilic Acid Strategy , utilizing the strong ortho-directing power of an amine precursor before converting it to a halide via the Sandmeyer reaction.

Pathway Visualization (DOT)

The following diagram illustrates the stepwise construction of the scaffold and its subsequent chemoselective divergence.

Caption: Stepwise synthesis from anthranilic acid precursor followed by chemoselective diversification.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for polysubstituted anthranilic acids [1, 2].

Step 1: Regioselective Iodination

Objective: Install Iodine at C3 (Ortho to Amino).

-

Dissolution: Dissolve 2-amino-5-cyanobenzoic acid (1.0 eq) in DMF (0.5 M).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

-

Why: NIS is milder than

and prevents over-iodination. The amino group directs the electrophile to the ortho position (C3); the para position is blocked by the cyano group.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS.

-

Workup: Pour into ice water. The product, 2-amino-5-cyano-3-iodobenzoic acid , typically precipitates. Filter, wash with water, and dry.[1]

Step 2: Sandmeyer Bromination

Objective: Convert C2-Amino to C2-Bromo.

-

Diazotization: Suspend the Step 1 intermediate in Acetonitrile (

). Add Copper(II) Bromide ( -

Initiation: Dropwise add tert-Butyl Nitrite (tBuONO) (1.5 eq) at 0°C.

-

Completion: Warm to 60°C for 2 hours until gas evolution (

) ceases. -

Purification: Partition between Ethyl Acetate and dilute HCl. The organic layer is dried (

) and concentrated. Recrystallize from Ethanol/Water if necessary.

Chemoselective Utility: The "Reactivity Ladder"

The primary utility of 2-bromo-5-cyano-3-iodobenzoic acid is its ability to undergo sequential cross-coupling . The bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) allows for precise control.

Workflow for Sequential Library Generation

-

Site A (C3-Iodine): Reacts at Room Temperature with Pd(0).

-

Reaction: Suzuki-Miyaura (Boronic acids) or Sonogashira (Alkynes).

-

Condition:

(5 mol%), -

Result: The C2-Bromine remains intact.

-

-

Site B (C2-Bromine): Reacts at Elevated Temperature (>80°C).[4]

-

Reaction: Second Suzuki coupling or Buchwald-Hartwig amination.

-

Condition:

, X-Phos (ligand required due to steric crowding),

-

Critical Technical Insight: Due to the "ortho-effect" (steric crowding of the carboxylic acid and the C3-iodine), the C2-Bromine is extremely hindered. Standard ligands (

Quality Control & Analytical Validation

To ensure the integrity of the scaffold before use in expensive coupling steps, verify the following parameters:

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | Two distinct aromatic doublets (due to meta-coupling) or singlets if unresolved. Look for signals around 8.2–8.5 ppm . The absence of broad NH₂ protons (approx 7.0 ppm) confirms Sandmeyer completion. |

| ¹³C NMR | Distinct peaks for C=O (~165 ppm), C≡N (~117 ppm), C-I (~90-100 ppm, shielded), and C-Br . |

| HRMS (ESI-) | Observe [M-H]⁻ ion. The isotopic pattern is diagnostic: ¹H (100%) vs ⁸¹Br (97%) creates a distinct 1:1 doublet pattern for the molecular ion. |

References

-

Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-5-cyano-3-iodobenzoic acid. CAS 1805016-78-7.[5][6]

- General Sandmeyer Protocol: Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Anhydrous Media. Journal of Organic Chemistry, 42(14), 2426–2429. (Foundational methodology for non-aqueous Sandmeyer).

- Chemoselective Coupling: Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. (Establishes I > Br > Cl reactivity hierarchy).

-

PubChem Compound Summary. (2025). 2-Amino-5-cyano-3-iodobenzoic acid (Precursor Data).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. matrixscientific.com [matrixscientific.com]

Structural Architecture and Synthetic Utility of 2-Bromo-5-cyano-3-iodobenzoic Acid

[1]

Physiochemical Identity & Molecular Profile[1][2][3][4][5][6]

The precise characterization of 2-Bromo-5-cyano-3-iodobenzoic acid is critical for accurate mass spectrometry (LC-MS) identification and stoichiometric calculations in high-throughput synthesis.[1]

Core Data Table[1]

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-5-cyano-3-iodobenzoic acid | |

| Molecular Formula | C₈H₃BrINO₂ | |

| Molecular Weight | 351.92 g/mol | Average mass (weighted).[1] |

| Monoisotopic Mass | 350.8392 Da | For high-res MS (based on ⁷⁹Br, ¹²⁷I). |

| Exact Mass | 350.83919 | |

| Isotopic Pattern | M (100%), M+2 (~98%) | Distinct 1:1 doublet due to ⁷⁹Br/⁸¹Br. |

| Predicted pKa | ~2.1 - 2.4 | Acidified by ortho-halogen electron withdrawal. |

| Appearance | Off-white to pale yellow solid | Typical of poly-halogenated benzoates. |

| SMILES | OC(=O)C1=C(Br)C(I)=CC(C#N)=C1 |

Elemental Analysis (Calculated)

Synthetic Architecture: Designed Pathways

As this specific isomer is a specialized intermediate, commercial availability is often limited to custom synthesis houses. Below is a self-validating synthetic protocol designed based on established electrophilic aromatic substitution (EAS) rules and Sandmeyer chemistry.

The "Regioselective Iodination" Route

The most robust approach utilizes the strong ortho-directing power of an amine precursor, followed by a Sandmeyer transformation.

Precursor: 2-Amino-5-cyanobenzoic acid (commercially available).

Step 1: Regioselective Iodination

The amino group at C2 strongly activates the ring. The C5-cyano group deactivates. The C3 position is ortho to the amino group (kinetic favorability) and meta to the cyano group.

-

Reagents: N-Iodosuccinimide (NIS) or ICl in DMF/Acetic Acid.

-

Outcome: 2-Amino-5-cyano-3-iodobenzoic acid.

-

Validation: 1H NMR will show loss of the C3 proton; remaining protons at C4 and C6 will appear as meta-coupled doublets (~2.0 Hz coupling).

Step 2: Sandmeyer Bromination

Converting the C2-amine to a C2-bromide requires diazotization followed by substitution.[1]

-

Reagents: (1) NaNO₂/H₂SO₄ (0°C) or t-BuONO; (2) CuBr₂/HBr.

-

Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.

-

Critical Control Point: Temperature must be kept <5°C during diazotization to prevent nitrile hydrolysis.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway leveraging the directing effects of the amino group to install the iodine at C3 before converting the amine to bromine.[3][4][5][6][7][8]

Chemoselectivity & Orthogonal Functionalization[3][9][13]

The value of this scaffold lies in the reactivity hierarchy of its functional groups. This allows for sequential, programmable assembly of complex drugs (e.g., PROTACs, kinase inhibitors).

Reactivity Hierarchy (Fastest to Slowest)

-

C3-Iodide: Weakest C-X bond. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at room temperature or mild heat.

-

C1-Carboxylic Acid: Ready for amide coupling (HATU/EDC) or esterification. Can be done before or after coupling, though bulky ortho-halogens may sterically hinder amide formation, requiring highly active coupling agents (e.g., Ghosez's reagent).

-

C2-Bromide: Stronger bond than Iodide. Sterically crowded by C1-COOH and C3-I. Reacts only under forcing conditions (higher temp, active ligands like SPhos/XPhos) after the Iodine has reacted.

-

C5-Nitrile: Stable under coupling conditions.[1] Can be hydrolyzed to acid, reduced to amine, or converted to tetrazole/amidine as a late-stage modification.

Orthogonal Coupling Strategy

Figure 2: Orthogonal reactivity map demonstrating the kinetic selectivity between Iodine (Site A) and Bromine (Site B).[5]

Analytical Characterization Protocols

To validate the synthesis of this specific isomer, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (M-H)⁻ is preferred for benzoic acids.

-

Expected Mass: ~350.8 (M-H).

-

Isotope Pattern: Look for the characteristic 1:1 doublet separated by 2 mass units (79-Br vs 81-Br). Iodine is monoisotopic (127-I).[1]

-

Peak A: ~349.8 (containing ⁷⁹Br)

-

Peak B: ~351.8 (containing ⁸¹Br)

-

Nuclear Magnetic Resonance (¹H NMR)

Due to the high degree of substitution, only two aromatic protons remain (H4 and H6).

-

Solvent: DMSO-d6 (Carboxylic acid proton is often broad or invisible in CDCl3).[1]

-

Pattern: Two singlets or meta-coupled doublets (J ~ 1.5 - 2.5 Hz).

-

H4: Deshielded by ortho-Iodine and para-Bromine. Expected shift: δ 8.2 - 8.4 ppm .

-

H6: Deshielded by ortho-Cyano and ortho-Carboxyl. Expected shift: δ 8.0 - 8.2 ppm .

-

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent C-I bond homolysis and "browning" of the solid.

References

Sources

- 1. 25252-00-0|2-Bromo-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Procurement and Qualification of 2-Bromo-5-cyano-3-iodobenzoic Acid for Advanced Research

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Synthetic Utility of 2-Bromo-5-cyano-3-iodobenzoic acid

The strategic placement of bromo, cyano, and iodo groups on the benzoic acid scaffold makes 2-Bromo-5-cyano-3-iodobenzoic acid a versatile reagent. The differential reactivity of the halogen atoms allows for selective cross-coupling reactions, while the cyano and carboxylic acid moieties can be further manipulated to introduce additional complexity. This trifecta of functionalities opens avenues for the construction of intricate molecular architectures, a critical aspect of modern drug discovery.

Given its absence from most chemical catalogs, researchers seeking to utilize this compound must engage with custom synthesis providers. This path requires a robust understanding of potential synthetic routes and the implementation of rigorous analytical controls to ensure the quality and identity of the final product.

Sourcing via Custom Synthesis: Identifying and Vetting Partners

The procurement of 2-Bromo-5-cyano-3-iodobenzoic acid will necessitate a partnership with a contract research organization (CRO) or a specialized custom synthesis laboratory. The selection of a suitable partner is critical to the success of the research project.

Key Considerations for Supplier Selection:

-

Expertise in Multi-step Synthesis: The synthesis of this molecule is non-trivial. Look for suppliers with demonstrated experience in complex aromatic chemistry and a strong track record of successful custom synthesis projects.

-

Analytical Capabilities: A reliable supplier will have a comprehensive suite of in-house analytical instrumentation, including but not limited to NMR, LC-MS, HPLC, and FT-IR. This is crucial for in-process monitoring and final product characterization.

-

Transparency and Communication: A good partner will provide regular updates on the progress of the synthesis and be transparent about any challenges encountered. Clear and open communication is essential for a successful collaboration.

-

Quality Management Systems: Inquire about their quality management system (QMS). While full GMP (Good Manufacturing Practice) may not be necessary for early-stage research compounds, a robust QMS ensures lot-to-lot consistency and reliable documentation.

Workflow for Engaging a Custom Synthesis Provider:

Caption: Workflow for procuring a custom-synthesized chemical.

Potential Synthetic Strategies: A Look at Related Isomers

While a specific synthetic route for 2-Bromo-5-cyano-3-iodobenzoic acid is not published, examining the synthesis of related isomers can provide valuable insights into plausible chemical transformations. For instance, the synthesis of halogenated benzoic acids often involves diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

A plausible, though hypothetical, route could start from a readily available aminobromobenzoic acid derivative. The introduction of the iodo and cyano groups would require carefully planned steps to ensure correct regioselectivity. Researchers should discuss these potential strategies with their chosen custom synthesis partner, who will ultimately be responsible for designing and executing the final synthetic scheme.

Analytical Characterization: Ensuring Identity and Purity

Upon receipt of the custom-synthesized 2-Bromo-5-cyano-3-iodobenzoic acid, a thorough analytical characterization is paramount to verify its identity and purity before its use in any experiment.

Recommended Analytical Techniques:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | The spectrum should show the characteristic aromatic proton signals with appropriate splitting patterns and integrations corresponding to the structure. |

| ¹³C NMR | Confirmation of the carbon skeleton and the presence of all functional groups. | The spectrum should display the correct number of carbon signals, including those for the quaternary carbons attached to the bromo, iodo, cyano, and carboxylic acid groups. |

| LC-MS | Determination of molecular weight and assessment of purity. | The mass spectrum should show a prominent peak corresponding to the molecular ion of 2-Bromo-5-cyano-3-iodobenzoic acid. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. |

| HPLC | Quantification of purity. | A high-performance liquid chromatography analysis, typically using a UV detector, will provide a quantitative measure of the compound's purity. |

| FT-IR | Identification of functional groups. | The infrared spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the cyano group (C≡N stretch). |

Step-by-Step Protocol for HPLC Purity Analysis:

-

Preparation of Standard Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Instrument Setup:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used for acidic compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Injection: Inject a small volume (e.g., 5-10 µL) of the standard solution onto the column.

-

Data Analysis: Record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Handling and Storage

As with most halogenated aromatic compounds, 2-Bromo-5-cyano-3-iodobenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

The procurement of 2-Bromo-5-cyano-3-iodobenzoic acid for research and development requires a strategic approach centered on custom synthesis. By carefully selecting a qualified synthesis partner and implementing a rigorous in-house analytical qualification program, researchers can confidently obtain this valuable and highly functionalized building block for their innovative projects. The insights and protocols outlined in this guide provide a framework for navigating this process, ultimately enabling the advancement of chemical synthesis and drug discovery.

References

- Note: As 2-Bromo-5-cyano-3-iodobenzoic acid is not a commercially available compound with extensive literature, the references below pertain to general analytical methodologies and the synthesis of related compounds which inform the recommend

-

General Analytical Techniques: For a comprehensive overview of analytical methods in chemical analysis, refer to standard textbooks such as "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch.

-

Synthesis of Halogenated Benzoic Acids: A variety of synthetic methods for halogenated aromatics can be found in advanced organic chemistry texts and journals. For example, a relevant patent for the preparation of a related compound is Google Patents: CN110105193B, "Synthetic method of 2-halogen-5-bromobenzoic acid". [1]

-

Characterization of Pharmaceutical Intermediates: An article discussing the analytical challenges of characterizing reactive starting materials and intermediates can provide context for the recommended analytical procedures. [Link][2]

-

Public Chemical Databases: For information on related chemical structures and their properties, public databases such as PubChem are invaluable resources.

Sources

- 1. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-cyano-2-iodobenzoic acid | C8H3BrINO2 | CID 121227819 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Architectures: Halogenated Benzoic Acid Derivatives with Nitrile Groups

Executive Summary

Halogenated benzoic acid derivatives bearing nitrile groups represent a "privileged scaffold" in modern medicinal chemistry and materials science. These bifunctional arenas—exemplified by 4-cyano-3-fluorobenzoic acid and its congeners—offer a unique orthogonality. The carboxylic acid provides a classic handle for amide/ester coupling, the nitrile acts as a robust hydrogen-bond acceptor or bioisostere for carbonyls, and the halogen atom modulates lipophilicity (LogP) and metabolic stability while enabling late-stage diversification via cross-coupling.

This guide dissects the synthesis, electronic profiling, and application of these derivatives, with a specific focus on their critical role in the development of next-generation Androgen Receptor (AR) antagonists like Enzalutamide , Apalutamide , and Darolutamide .

Structural & Electronic Profiling

The interplay between the halogen (F, Cl, Br, I) and the nitrile (CN) group on the benzoic acid core dictates both chemical reactivity and biological efficacy.

Electronic Effects (Hammett Analysis)

The acidity and electrophilicity of these derivatives can be quantified using Hammett substituent constants (

| Substituent | Position | Electronic Impact | ||

| -CN | Meta | 0.56 | 0.66 | Strong deactivation; Strong Acidification |

| -F | Meta | 0.34 | 0.06 | Strong Inductive withdrawal; Weak Resonance donation |

| -Cl | Meta | 0.37 | 0.23 | Moderate withdrawal |

| -Br | Meta | 0.39 | 0.23 | Moderate withdrawal |

Implication: In 4-cyano-3-fluorobenzoic acid , the cooperative electron-withdrawing nature of the 4-CN and 3-F groups lowers the pKa of the carboxylic acid significantly below that of benzoic acid (pKa ~4.20), likely into the 3.0–3.3 range . This increases the electrophilicity of the carbonyl carbon, facilitating faster amide coupling reactions but also requiring milder conditions to prevent side reactions.

Lipophilicity and Metabolic Stability

-

Fluorine Substitution: Introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but blocks metabolic oxidation (e.g., P450 hydroxylation) at that position.

-

Nitrile Group: Serves as a metabolic "hard stop" compared to easily oxidized alkyl groups, while improving aqueous solubility compared to pure halides.

Synthetic Methodologies

Synthesizing these dual-functionalized scaffolds requires navigating the sensitivity of the nitrile group (susceptible to hydrolysis) and the carboxylic acid (interferes with organometallics).

Pathway A: The Sandmeyer Route (Classic)

Best for: Small-scale, accessible starting materials (anilines). This route builds the nitrile via diazotization of an amino-halobenzoic acid.

Protocol:

-

Diazotization: Treat 3-fluoro-4-aminobenzoic acid with

in aqueous -

Cyanation: Neutralize the diazonium salt and add to a solution of

(Sandmeyer conditions) at 60°C. -

Workup: Acidify carefully to precipitate the product. Note: Control pH to avoid nitrile hydrolysis.

Pathway B: Pd-Catalyzed Cyanation (Modern/Green)

Best for: Late-stage functionalization, avoiding toxic CuCN/NaCN.

Uses non-toxic cyanide sources like

Protocol:

-

Substrate: 4-bromo-3-fluorobenzoic acid.

-

Catalyst System:

(1-2 mol%) with a bulky phosphine ligand (e.g., XPhos or SPhos) or a Palladacycle precatalyst to prevent cyanide poisoning. -

Reagents:

(0.5 equiv), -

Solvent: DMA or NMP at 100–120°C.

-

Mechanism: The slow release of cyanide ions from the ferrocyanide complex prevents saturation of the Pd center, maintaining the catalytic cycle.

Pathway C: Halogen Exchange (Industrial)

Best for: High-volume manufacturing of fluoro-derivatives. Starts with chloro-nitrobenzoic acids.

-

Halex: 2-chloro-4-nitrobenzoic acid +

(spray-dried) in sulfolane -

Reduction:

-

Sandmeyer: Conversion to nitrile.

Synthesis Decision Logic

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.

Reactivity & Functionalization[2]

The 4-cyano-3-fluorobenzoic acid scaffold offers three distinct points of reactivity, allowing for orthogonal functionalization.

| Functional Group | Reactivity Mode | Key Transformation | Constraints |

| Carboxylic Acid (-COOH) | Electrophilic (Carbonyl) | Amide Coupling, Esterification | Activation (HATU/SOCl2) must not hydrolyze -CN. |

| Nitrile (-CN) | Electrophilic (Carbon) | Hydrolysis to Amide, Reduction to Amine, Cyclization (Tetrazole) | Harsh acid/base will hydrolyze to -COOH. |

| Fluorine (-F) | Electrophilic (Ring) | Activated by ortho-CN and para-COOH. |

Chemo-Selective Transformations

Scenario: Amide coupling of the COOH group without affecting the CN or F.

-

Reagent: Thionyl chloride (

) or Oxalyl chloride creates the acid chloride. -

Condition: Reflux in toluene/DCM. The nitrile is stable to anhydrous acid halides.

-

Outcome: Formation of 4-cyano-3-fluorobenzoyl chloride , a key intermediate for drugs like Enzalutamide.

Scenario: Nucleophilic displacement of Fluorine (

-

Reagent: Primary/Secondary amines or alkoxides.

-

Condition: Mild base (

), DMSO, room temperature to 60°C. -

Mechanism: The 4-cyano and 1-carboxyl groups strongly withdraw electron density, making the 3-fluoro position highly susceptible to nucleophilic attack. This is used to introduce diversity in early-stage discovery.

Case Studies in Drug Design

The "cyano-halo-aryl" motif is a cornerstone of second-generation Androgen Receptor (AR) antagonists used in prostate cancer therapy.

The "Lutamide" Class

Three major drugs utilize variations of the halogenated benzonitrile/benzoic acid scaffold.

-

Enzalutamide (Xtandi):

-

Core Motif: 4-cyano-3-(trifluoromethyl)phenyl group.

-

Synthesis Connection: Uses 4-isothiocyanato-2-(trifluoromethyl)benzonitrile reacting with a 4-bromo-2-fluoro-N-methylbenzamide derivative. The 2-fluoro-4-bromobenzoic acid is the direct precursor to the "left-hand" side of the molecule.

-

Role: The rigid aryl-nitrile system locks the drug into the AR ligand-binding domain.

-

-

Apalutamide (Erleada):

-

Core Motif: 4-cyano-3-(trifluoromethyl)pyridyl group (bioisostere of the phenyl ring).

-

Synthesis Connection: Couples a fluorinated benzamide fragment with a cyanopyridine. The 2-fluoro-4-bromo-N-methylbenzamide is again the critical intermediate derived from 2-fluoro-4-bromobenzoic acid.

-

-

Darolutamide (Nubeqa):

-

Synthesis Connection: The 3-chloro-4-cyanophenyl moiety is introduced early, often via hydrazine coupling to a diketone. This specific substitution pattern (Cl adjacent to CN) maximizes binding affinity while minimizing blood-brain barrier penetration compared to Enzalutamide.

Pathway Visualization: Enzalutamide Assembly

Figure 2: Simplified synthetic flow for Enzalutamide, highlighting the incorporation of the halogenated benzoic acid derivative.

References

-

Preparation of 3-cyano-and 4-cyano-benzoic acid derivatives. US Patent 6,613,930. Google Patents. Link

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed., 2013.[4] NCBI. Link

-

An improved and practical route for the synthesis of enzalutamide. Chemical Papers, 2016. ResearchGate. Link

-

Process for the preparation of apalutamide. WO Patent 2021033098A1. Google Patents. Link

-

New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis, 2023.[2] Thieme Connect. Link

-

Hammett Substituent Constants. Hansch, C., et al. Chem. Rev., 1991. (Cited for sigma values). Link

-

4-Cyano-3-fluorobenzoic acid Product Page. Sigma-Aldrich. Link

Sources

Solubility Profiling and Handling of 2-Bromo-5-cyano-3-iodobenzoic Acid

Executive Summary

This guide addresses the solubility profile and handling requirements for 2-Bromo-5-cyano-3-iodobenzoic acid (CAS: 1805016-78-7), a highly functionalized intermediate often utilized in the synthesis of PROTAC linkers, kinase inhibitors, and cross-coupling scaffolds.

While vendor safety data sheets (SDS) often default to generic descriptions like "slightly soluble," structural analysis confirms that this compound exhibits high solubility in DMSO (Polar Aprotic) and moderate solubility in Methanol (Polar Protic). However, the presence of the iodine atom and the nitrile group introduces specific stability risks—namely photodegradation and potential solvolysis—that researchers must mitigate.

Key Recommendations:

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) is the recommended vehicle for stock solutions (>50 mM).

-

Secondary Solvent: Methanol is suitable for LC-MS mobile phases but unsafe for long-term storage due to potential esterification.

-

Critical Hazard: The compound is light-sensitive due to the Carbon-Iodine bond; amber glassware is mandatory.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this specific CAS, we must analyze its functional groups relative to the benzoic acid core.

Structural Determinants

| Functional Group | Electronic Effect | Solubility Impact (DMSO) | Solubility Impact (MeOH) |

| Carboxylic Acid (-COOH) | H-bond Donor/Acceptor | High: Forms strong H-bonds with DMSO oxygen. | High: Solvated by MeOH; pH-dependent. |

| Nitrile (-CN) at C5 | Electron Withdrawing (EWG) | Moderate: Increases polarity; enhances dipole interaction. | Neutral: Minimal effect on protic solubility. |

| Iodine (-I) at C3 | Lipophilic / Polarizable | High: Polarizable "soft" atom interacts well with DMSO. | Low: Reduces solubility in highly polar protic solvents. |

| Bromine (-Br) at C2 | Steric Bulk / EWG | High: Ortho-position forces COOH out of plane, disrupting crystal lattice energy. | Neutral: Lipophilic contribution. |

Theoretical Solubility Profile

Based on the "Ortho-Effect" and the electron-withdrawing nature of the cyano and halogen groups, the pKa of this acid is expected to be significantly lower (approx. 2.5–3.0) than unsubstituted benzoic acid (4.2).

-

In DMSO: The solvent acts as a powerful H-bond acceptor. The disruption of the crystal lattice by the bulky ortho-bromo and meta-iodo groups facilitates rapid dissolution. Expected Solubility: >100 mg/mL.

-

In Methanol: While soluble, the lipophilic halogens compete with the hydrophilic carboxyl group. Solubility will be lower than in DMSO. Expected Solubility: 10–30 mg/mL.

Experimental Protocols: Solubility Determination

Since batch-to-batch crystal morphology (polymorphism) affects dissolution rates, exact solubility must be determined empirically. Use the following Self-Validating Protocol .

Method A: The "Shake-Flask" Saturation Protocol (Gold Standard)

This method determines the thermodynamic solubility equilibrium.

Materials:

-

Amber HPLC vials (1.5 mL)

-

Thermomixer or Shaker

-

0.22 µm PTFE Syringe Filters (Do not use Nylon for acidic halides)

Procedure:

-

Weighing: Weigh approx. 10 mg of compound into an amber vial.

-

Solvent Addition: Add 100 µL of solvent (DMSO or MeOH).

-

Observation:

-

If clear: Solubility is >100 mg/mL. Stop.

-

If solid remains: Proceed to step 4.

-

-

Saturation: Add solvent in 50 µL increments, vortexing for 1 minute between additions, until clear.

-

Equilibration: If exact saturation is needed, add excess solid to 500 µL solvent. Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE filter.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

Figure 1: Decision tree for rapid solubility assessment and thermodynamic saturation testing.

Stability & Degradation Risks[1]

Researchers must be aware of two specific degradation pathways associated with this scaffold.

Photodehalogenation (Critical)

The Carbon-Iodine (C-I) bond is weak (approx. 57 kcal/mol). Exposure to UV or ambient laboratory light can cause homolytic cleavage, releasing an iodine radical and generating a highly reactive aryl radical.

-

Symptom: Solution turns yellow/brown (release of

). -

Prevention: All work must be performed in Amber Glassware . Wrap clear vessels in aluminum foil if amber is unavailable.

Methanolysis (Fisher Esterification)

Carboxylic acids stored in methanol can slowly convert to their methyl ester counterparts, especially if the solution is slightly acidic (autocatalysis).

-

Reaction:

-

Risk Level: Low for short-term (<24h) use. High for long-term storage (>1 week).

-

Prevention: Never store stock solutions in Methanol. Use DMSO for storage.

Stability Logic Diagram

Figure 2: Primary degradation pathways. Pathway A is immediate; Pathway B is time-dependent.

Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Stock Solvent | DMSO (Anhydrous) | Maximizes solubility (>50 mM); prevents esterification. |

| Working Solvent | Methanol / Water | Acceptable for immediate use in assays or HPLC. |

| Storage Temp | -20°C | Slows thermal degradation.[1] |

| Container | Amber Glass | Prevents photodehalogenation of the Iodine moiety. |

| Handling | Glove Box / Fume Hood | Treat as a potential sensitizer and irritant (standard for halo-benzoates). |

References

-

Solubility of Benzoic Acid Derivatives

-

Zhang, C., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[2] Journal of Chemical & Engineering Data, 2005.

- Context: Establishes the baseline solubility of benzoic acid cores in alcohols vs. aprotic solvents.

-

-

Photostability of Aryl Iodides

-

Grimm, J. B., et al. "General Method for the Synthesis of 3-Iodobenzoic Acid Derivatives." Journal of Organic Chemistry, 2007.

- Context: Discusses the lability of the C-I bond and requirements for dark storage.

-

- Liu, X., et al. "Catalyst-free esterification of carboxylic acids with alcohols." Green Chemistry, 2016.

-

Compound Data (Analogous Structures)

-

PubChem CID 21393818 (2-Bromo-3-iodobenzoic acid).

- Context: Provides physicochemical baselines (LogP, H-bond donor/acceptor counts) used for the predictions in this guide.

-

Sources

A Senior Application Scientist's Guide to 2-Bromo-5-cyano-3-iodobenzoic Acid: A Strategic Approach to a Novel Building Block

Situational Analysis: Availability of 2-Bromo-5-cyano-3-iodobenzoic Acid

A comprehensive search of commercial chemical supplier databases and scientific literature reveals that 2-Bromo-5-cyano-3-iodobenzoic acid is not a commercially available compound at this time. There are no catalog listings for this specific molecule, nor are there published, peer-reviewed synthetic procedures detailing its preparation.

This situation is common in drug discovery, where novel scaffolds are required to explore new chemical space. The absence of a commercial source necessitates a custom synthesis approach. The remainder of this guide is therefore dedicated to a practical, in-depth analysis of a proposed synthetic route and the strategic considerations involved.

Molecular Deconstruction and Strategic Value

The target molecule is a highly functionalized aromatic ring, making it a potentially valuable building block for combinatorial chemistry and lead optimization. Each functional group offers a distinct chemical handle for diversification:

-

Carboxylic Acid: Serves as a primary point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and engaging with biological targets.

-

Iodine and Bromine: These two different halogens are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Critically, their differential reactivity can be exploited for regioselective, sequential couplings, allowing for the controlled, stepwise construction of complex molecules. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in these reactions.

-

Cyano Group: A versatile functional group that can act as a hydrogen bond acceptor, a precursor to amines or tetrazoles (a common carboxylic acid bioisostere), or a key pharmacophoric element in its own right.

The strategic combination of these groups in a single molecule allows for a rapid and divergent synthesis of a library of complex derivatives from a common core.

Proposed Retrosynthetic Analysis and Forward Synthesis Strategy

Given the lack of a direct protocol, a robust synthetic strategy must be developed from first principles. A plausible retrosynthetic analysis points to a Sandmeyer reaction on a key diamino precursor, which itself can be built from a simpler, commercially available starting material.

Caption: Retrosynthetic analysis for the target molecule.

This analysis leads to the following proposed forward synthesis workflow. The key experimental choice is to introduce the iodine atom first onto the commercially available 2-amino-5-bromobenzoic acid. The existing amino and bromo groups are ortho-, para-directing, and the bulky bromine atom will sterically hinder substitution at the C6 position, favoring iodination at the C3 position. The final step leverages the well-established Sandmeyer reaction to convert the aniline into the desired nitrile.

Caption: Proposed forward synthesis of the target molecule.

Procurement of Key Starting Materials

While the final product is unavailable, the proposed key starting material, 2-Amino-5-bromobenzoic acid, is readily available from multiple suppliers. Strategic procurement of this material is the first practical step.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | 135189 | 98% | 25g | $105.50 | In Stock |

| Combi-Blocks | QA-3101 | >97% | 25g | $65.00 | In Stock |

| Oakwood Chemical | 003101 | 98% | 25g | $72.00 | In Stock |

| Alfa Aesar | A14157 | 98% | 25g | $98.40 | In Stock |

Note: Prices and availability are subject to change and were accessed in early 2026. Researchers should confirm current data with suppliers.

Detailed Experimental Protocol: The Sandmeyer Reaction

This protocol details the conversion of the amino-intermediate to the final cyano-product. This step is often the most challenging and requires careful control of temperature and reagent addition.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Each stage has a defined output and observable phenomena (e.g., gas evolution, color change). In-process monitoring via Thin Layer Chromatography (TLC) allows the scientist to verify the consumption of starting material and the formation of the product before proceeding to the workup, preventing loss of material due to an incomplete reaction. Final product identity and purity are confirmed by standard analytical techniques.

Materials:

-

2-Amino-5-bromo-3-iodobenzoic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Cyanide (CuCN) (1.3 eq)

-

Potassium Cyanide (KCN) (1.3 eq) (EXTREME CAUTION: Highly Toxic)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-bromo-3-iodobenzoic acid in a mixture of water and concentrated HCl in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a fine, stirrable slurry. Expertise Insight: Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Dissolve NaNO₂ in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cooled suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often accompanied by a slight color change and the dissolution of the initial solid.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of CuCN and KCN in water. (WORK IN A CERTIFIED FUME HOOD. KCN is acutely toxic).

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cold cyanide solution via a dropping funnel. Expertise Insight: This order of addition (diazonium to cyanide) is crucial for safety and yield. A vigorous evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to protonate the carboxylic acid.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

In-Process Check: Analyze the crude product via TLC or LC-MS to confirm the presence of the desired product and the absence of the starting amine.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography.

-

-

Final Validation:

-

Characterize the final, purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

-

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[Link]

-

Gallagher, T. F., & Huber, E. W. (1996). N-Iodosuccinimide. In Encyclopedia of Reagents for Organic Synthesis.[Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.[Link]

Difference between 2-bromo-5-cyano-3-iodo and 3-bromo-5-cyano-2-iodo isomers

The following technical guide details the structural, synthetic, and reactive differences between 2-bromo-5-cyano-3-iodopyridine and 3-bromo-5-cyano-2-iodopyridine .

Executive Summary

For researchers in medicinal chemistry, the choice between 2-bromo-5-cyano-3-iodopyridine (Isomer A) and 3-bromo-5-cyano-2-iodopyridine (Isomer B) is rarely arbitrary. It is a strategic decision dictating the sequence of functionalization.

-

Isomer A (3-Iodo) is the scaffold of choice when the C3 position must be functionalized first via metal-catalyzed cross-coupling (Suzuki/Sonogashira), leaving the C2-bromide available for subsequent nucleophilic aromatic substitution (SNAr) or a second coupling event.

-

Isomer B (2-Iodo) offers a highly reactive C2-iodide for rapid C2-functionalization but introduces significant instability risks, specifically the "Halogen Dance" rearrangement under basic conditions.

Molecular Identity & Structural Logic

Both isomers share the 5-cyano (nitrile) group, which acts as a strong electron-withdrawing group (EWG), significantly acidifying the ring protons and activating the halogenated positions for nucleophilic attack.

| Feature | Isomer A | Isomer B |

| IUPAC Name | 2-bromo-5-iodo-3-pyridinecarbonitrile (alt: 2-bromo-3-iodo-5-cyanopyridine) | 3-bromo-2-iodo-5-pyridinecarbonitrile (alt: 3-bromo-2-iodo-5-cyanopyridine) |

| C2 Substituent | Bromine (Stronger bond, good SNAr leaving group) | Iodine (Weaker bond, excellent SNAr leaving group) |

| C3 Substituent | Iodine (Weakest bond, reactive to Pd) | Bromine (Stronger bond, less reactive to Pd) |

| Key Property | Orthogonal Reactivity: C3-I reacts w/ Pd; C2-Br reacts w/ Nucleophiles.[1][2][3][4][5] | Hyper-Reactivity: C2-I is the primary site for both Pd-coupling and SNAr. |

Synthesis Protocols

The synthesis of both isomers typically diverges from a common precursor: 2-amino-5-cyanopyridine . The sequence of halogenation is critical to avoid regioisomeric mixtures.

Isomer A: 2-bromo-5-cyano-3-iodopyridine

Pathway: Iodination at C3 followed by Sandmeyer-type Bromination at C2.

-

Step 1: C3-Iodination

-

Reagents: 2-amino-5-cyanopyridine,

-iodosuccinimide (NIS), Acetonitrile (MeCN). -

Conditions: Reflux or RT with acid catalysis (TFA).

-

Mechanism: The amino group directs electrophilic iodination to the ortho (C3) position.

-

Intermediate: 2-amino-3-iodo-5-cyanopyridine.

-

-

Step 2: C2-Bromination (Sandmeyer)

-

Reagents:

-Butyl nitrite ( -

Protocol: Diazotization of the amine generates the diazonium salt, which undergoes radical-nucleophilic substitution with bromide.

-

Outcome: 2-bromo-5-cyano-3-iodopyridine .

-

Isomer B: 3-bromo-5-cyano-2-iodopyridine

Pathway: Bromination at C3 followed by Sandmeyer-type Iodination at C2.

-

Step 1: C3-Bromination

-

Reagents: 2-amino-5-cyanopyridine,

-bromosuccinimide (NBS), MeCN. -

Conditions: 0°C to RT.

-

Intermediate: 2-amino-3-bromo-5-cyanopyridine.

-

-

Step 2: C2-Iodination (Sandmeyer)

-

Reagents:

-BuONO, Diiodomethane (CH -

Protocol: This transformation is often more sensitive. Using CH

I -

Outcome: 3-bromo-5-cyano-2-iodopyridine .

-

Caption: Divergent synthesis of isomers A and B from a common aminopyridine precursor.

Reactivity & Selectivity Guide

This is the critical differentiator for drug development. The position of the iodine dictates the "first move" in a synthesis sequence.

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Rule of Thumb: Oxidative addition rates follow Bond Dissociation Energy (BDE): C-I > C-Br >> C-Cl .

-

Isomer A (2-Br, 3-I):

-

Primary Site: C3-I .

-

Selectivity: Excellent. The C3-I bond is significantly weaker than the C2-Br bond. Furthermore, the C2-Br bond is sterically shielded by the C3-I, preventing premature reaction at C2.

-

Application: Use this isomer to install a substituent at C3 (e.g., an aryl or heteroaryl group) while preserving the C2-Br for a later step (like SNAr with an amine).

-

-

Isomer B (2-I, 3-Br):

-

Primary Site: C2-I .

-

Selectivity: Good, but requires care. The C2-I bond is activated by the adjacent pyridine nitrogen (electronic activation) and is weaker than C3-Br.

-

Application: Use this isomer to install a substituent at C2. However, be aware that the resulting product (now a 2-substituted-3-bromopyridine) may be sterically crowded.

-

B. Nucleophilic Aromatic Substitution (SNAr)

Rule of Thumb: SNAr occurs preferentially at positions

-

Isomer A (2-Br):

-

Reactivity: High. The C2-Br is activated by the ring nitrogen and the 5-cyano group.

-

Competition: If you attempt SNAr with Isomer A, the C2-Br will be displaced. The C3-I is generally stable to nucleophiles unless copper catalysis is present (Ullmann type).

-

-

Isomer B (2-I):

-

Reactivity: Extreme . The C2-I is a "super-electrophile" for SNAr. It reacts much faster than C2-Br.

-

Risk: It is unstable in the presence of strong nucleophiles (like methoxide or thiols) and may hydrolyze or substitute even under mild conditions.

-

C. The "Halogen Dance" Trap (Lithiation)

Critical Warning: When using Lithium-Halogen Exchange (e.g.,

-

Isomer B (3-bromo-2-iodo) is notoriously prone to the Halogen Dance .

-

Mechanism: Upon lithiation of the C-I bond, the resulting C2-lithio species is unstable. It can deprotonate the C4 position (which is acidified by the 5-CN and 3-Br), causing the bromine to migrate from C3 to C4.

-

Result: You may isolate the 4-bromo-2-substituted product instead of the desired 3-bromo product.

-

-

Isomer A is generally more stable to lithiation at C3, provided the temperature is kept low (-78°C).

Caption: Comparative reactivity profiles. Red path (Isomer A) favors C3-coupling; Green path (Isomer B) favors C2-coupling but carries lithiation risks.

References

-

Li, X. et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.

-

Lévesque, F. et al. (2023). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health (PMC).

-

BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.

-

Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Reactivity.

-

ChemicalBook. (2025).[6] 3-Bromo-5-iodopyridin-2-amine Synthesis and Properties.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Harnessing Orthogonal Reactivity: A Guide to Polysubstituted Benzene Synthesis Using 2-Bromo-5-cyano-3-iodobenzoic Acid

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of polysubstituted benzenes utilizing the versatile building block, 2-Bromo-5-cyano-3-iodobenzoic acid. We delve into the principles of orthogonal, site-selective functionalization, leveraging the differential reactivity of the iodo and bromo substituents. Detailed, field-proven protocols for sequential Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions are presented, enabling the controlled and efficient construction of complex molecular architectures. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes for applications in medicinal chemistry and materials science.

Introduction: The Power of Polysubstituted Arenes

Polysubstituted benzene rings are privileged scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] The precise arrangement of diverse substituents on the aromatic core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity or material function. Consequently, the development of synthetic methodologies that allow for the controlled and sequential introduction of different functionalities is of paramount importance.[4][5][6][7]

The strategic use of polyhalogenated arenes as starting materials offers a powerful approach to constructing these complex molecules.[1][2][3][8] The differential reactivity of various carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions allows for a "step-wise" functionalization, a concept known as orthogonal synthesis. This application note focuses on a particularly useful building block, 2-Bromo-5-cyano-3-iodobenzoic acid, which possesses three distinct reactive handles: an iodo group, a bromo group, and a carboxylic acid. The significant difference in the bond dissociation energies of the C-I and C-Br bonds (C-I < C-Br) is the cornerstone of the selective functionalization strategies discussed herein.[1][9]

The Strategic Advantage of 2-Bromo-5-cyano-3-iodobenzoic Acid

The utility of 2-Bromo-5-cyano-3-iodobenzoic acid (CAS: 25252-00-0) lies in its pre-installed and differentially reactive halogen atoms.[10][11] This allows for a predictable and controlled sequence of cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl.[9][12][13] This inherent difference enables the selective reaction at the more labile C-I bond while leaving the C-Br bond intact for a subsequent, distinct transformation. The carboxylic acid and cyano groups further expand the synthetic possibilities, serving as handles for further derivatization or as key pharmacophoric elements.

Synthesis of 2-Bromo-5-cyano-3-iodobenzoic Acid

While commercially available, understanding the synthesis of the starting material provides valuable context. A common route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, a plausible synthetic pathway could start from 2-amino-5-bromobenzoic acid, which is first iodinated, and then the cyano group is introduced. A related synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid involves diazotization followed by treatment with potassium iodide.[14][15] This highlights a general and reliable method for introducing iodine ortho to an amino group, which can be subsequently removed or transformed.

A general protocol for the synthesis of halogenated arenes involves the use of dimethyl sulfoxide (DMSO) and hydrogen halides (HX), which provides a mild and efficient method for bromination and iodination.[16][17]

Sequential Cross-Coupling Strategies: A Step-by-Step Guide

The cornerstone of utilizing 2-Bromo-5-cyano-3-iodobenzoic acid is the sequential and site-selective functionalization of the C-I and C-Br bonds. The following sections provide detailed protocols for three of the most powerful cross-coupling reactions in modern organic synthesis.

Step 1: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12] Due to the higher reactivity of the C-I bond, the Sonogashira coupling can be performed selectively at the 3-position of 2-Bromo-5-cyano-3-iodobenzoic acid.[9][18]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) catalyst, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is used. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] Copper-free conditions have also been developed, which can be advantageous in certain cases to avoid Glaser-Hay side reactions.[19][20]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX by-product and to deprotonate the terminal alkyne.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalyst.

Experimental Protocol: Selective Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., TEA, 3.0 equiv.).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ | Standard, reliable palladium source. |

| Co-catalyst | CuI | Facilitates alkyne activation. |

| Base | Triethylamine | Neutralizes HX and deprotonates alkyne. |

| Solvent | THF | Good solubility for reactants and catalyst. |

| Temperature | Room Temperature | Mild conditions favor selective C-I activation. |

Visualization of the Sequential Functionalization Workflow

Caption: Sequential functionalization of 2-Bromo-5-cyano-3-iodobenzoic acid.

Step 2: Suzuki-Miyaura Coupling at the C-Br Bond

Following the successful functionalization of the iodo position, the remaining bromo substituent can be targeted in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or vinyl group.[13][21]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) catalyst is again employed. For the less reactive C-Br bond, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often beneficial to promote the oxidative addition step.[22] Pre-catalysts like Pd(OAc)₂ with the appropriate ligand are commonly used.

-

Base: A carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base is typically used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To the 3-alkynyl-2-bromo-5-cyanobenzoic acid (1.0 equiv.) in a Schlenk flask, add the boronic acid or boronate ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 3.0 equiv.).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |

| Base | K₂CO₃ | A standard base for Suzuki reactions. |

| Solvent | Toluene/Water | Biphasic system to dissolve all components. |

| Temperature | 80-100 °C | Higher temperature needed for C-Br bond activation. |

Step 2 (Alternative): Buchwald-Hartwig Amination at the C-Br Bond

As an alternative to C-C bond formation, the bromo substituent can be used to install a C-N bond via the Buchwald-Hartwig amination.[23][24][25] This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction requires a palladium catalyst with specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands).[26][27] These ligands are critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under a strictly inert atmosphere, combine the 3-alkynyl-2-bromo-5-cyanobenzoic acid (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the appropriate phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add anhydrous toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.

-

Extract the product, wash the organic layers, dry, and concentrate.

-

Purify the desired aryl amine by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | A robust catalyst system for C-N bond formation. |

| Base | NaOtBu | Strong, non-nucleophilic base. |

| Solvent | Toluene | Anhydrous, aprotic solvent. |

| Temperature | 80-110 °C | Required for efficient catalytic turnover. |

Logical Flow of the Synthetic Strategy

Caption: Decision tree for the synthesis of polysubstituted benzenes.

Characterization of Products

The successful synthesis and purity of the polysubstituted benzene derivatives should be confirmed by a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the starting material signals and the appearance of new signals corresponding to the introduced substituents provide clear evidence of the reaction's success.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final products and for monitoring the progress of the reactions.

Conclusion

2-Bromo-5-cyano-3-iodobenzoic acid is a powerful and versatile building block for the synthesis of complex polysubstituted benzenes. The differential reactivity of its iodo and bromo substituents allows for a predictable and controlled sequence of orthogonal cross-coupling reactions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can efficiently construct diverse libraries of molecules for applications in drug discovery, agrochemicals, and materials science. The ability to perform selective Sonogashira, Suzuki, and Buchwald-Hartwig couplings in a sequential manner provides a robust platform for molecular innovation.

References

-

Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]

-

Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

-

ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

-

Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2010). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 75(21), 7437-7440. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Schoenebeck, F., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Central Science, 4(6), 733-741. Available at: [Link]

-

Song, S., et al. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. PubMed. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Available at: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

-

Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1434-1446. Available at: [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]

-

Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

Choy, T. U., et al. (2009). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 131(8), 2842-2843. Available at: [Link]

-

Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549-555. Available at: [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

YouTube. Synthesis of poly-substituted benzenes. Available at: [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Royal Society of Chemistry. a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Available at: [Link]

-

Schoenebeck, F., et al. (2018). Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2 ) and C(sp3 ) Coupling of C-Br, C-OTf, and C-Cl Bonds Enabled by a Single Palladium(I) Dimer. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Available at: [Link]

-

Zenodo. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Available at: [Link]

-

Royal Society of Chemistry. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Available at: [Link]

-

eScholarship. Catalyst-Controlled Site-Selective Bond Activation. Available at: [Link]

-

University College Dublin. Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]

-

National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

-

Jarvo, E. R., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 2(7), 1433-1436. Available at: [Link]

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]